Scodopin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(1S,4R)-7-hydroxy-4-methyl-1-propan-2-yl-1,2,3,4-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C15H20O2/c1-9(2)11-5-4-10(3)13-8-15(17)14(16)7-6-12(11)13/h6-11H,4-5H2,1-3H3,(H,16,17)/t10-,11+/m1/s1 |
InChI Key |
UBBJWWNVYFBQMJ-MNOVXSKESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=CC=C(C(=O)C=C12)O)C(C)C |
Canonical SMILES |
CC1CCC(C2=CC=C(C(=O)C=C12)O)C(C)C |
Synonyms |
scodopin |
Origin of Product |
United States |
Isolation and Purification Methodologies of Scodopin
Extraction Techniques from Scorodocarpus borneensis Plant Material
Extraction is the initial step to separate Scodopin from the complex matrix of plant material. Maceration with organic solvents is a commonly reported method for extracting compounds from Scorodocarpus borneensis unmul.ac.idnih.govbiointerfaceresearch.comugm.ac.id.
This compound has been successfully isolated from the fruits of Scorodocarpus borneensis. The primary extraction method reported involves the use of n-hexane as a solvent. A typical fruit-derived extraction protocol for compounds from Scorodocarpus borneensis can involve macerating small slices of the fruit with n-hexane unmul.ac.id. Following the initial n-hexane maceration, the residual plant material may be further macerated with other solvents such as ethyl acetate (B1210297) and ethanol (B145695) unmul.ac.id. The n-hexane extract is then subjected to evaporation under reduced pressure to yield a concentrated greenish-yellow mass unmul.ac.id. This n-hexane extract has been specifically implicated in the isolation of this compound unmul.ac.idresearchgate.netresearchgate.net.
Table 1: Overview of Fruit-Derived Extraction for this compound
| Plant Part | Solvent Used | Initial Process | Outcome | Reference |
| Fruits | n-hexane | Maceration | Greenish-yellow mass (extract) | unmul.ac.id |
While this compound is noted to be present in the seeds of Scorodocarpus borneensis biointerfaceresearch.com, detailed, specific extraction protocols for this compound directly from the seeds were not explicitly described in the reviewed literature. General extraction methods for Scorodocarpus borneensis seeds often focus on other compounds, such as sulfur-containing compounds, and may involve solvents like methanol (B129727) or n-hexane nih.govbiointerfaceresearch.com.
Chromatographic Separation Strategies
Chromatographic methods are indispensable for separating this compound from other co-extracted compounds and for achieving a high level of purity unmul.ac.idresearchgate.net. These strategies are broadly categorized into preparative and analytical approaches.
Preparative chromatography is employed to isolate and purify larger quantities of a target compound from a mixture knauer.netijrar.org. For this compound, silica (B1680970) gel column chromatography has been identified as a key preparative step. After the initial extraction, a portion of the n-hexane extract, for instance, 10 grams, is preabsorbed onto silica gel unmul.ac.id. This preabsorbed material is then loaded onto a silica gel column and subjected to chromatography unmul.ac.id. Elution is typically performed using a gradient system, such as increasing amounts of ethyl acetate in n-hexane unmul.ac.id. Fractions collected from the column are then analyzed, often by Thin Layer Chromatography (TLC), and those exhibiting similar patterns are combined unmul.ac.id. This suggests that silica gel column chromatography is a crucial step in the preparative isolation of this compound unmul.ac.id. Common preparative techniques also include High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), which are capable of processing significant material quantities knauer.netijstr.orgsigmaaldrich.comnih.gov.
Table 2: Preparative Chromatography for this compound Isolation
| Method | Stationary Phase | Mobile Phase (Example) | Key Step | Reference |
| Column Chromatography | Silica gel | Ethyl acetate in n-hexane (gradient) | Fractionation based on TLC patterns | unmul.ac.id |
Analytical chromatography is utilized to scrutinize the composition of a mixture and to assess the purity of isolated compounds knauer.netijrar.org. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for determining chemical purity researchgate.netknauer.net. In the context of purity assessment, analytical methods aim to identify and quantify the components within a sample. HPLC, with its ability to separate compounds based on their chemical and physical properties, is a primary tool for this purpose. Diode-array detection (DAD) can be coupled with HPLC to characterize chemical mixtures and assess purity and contamination. UV-Vis spectroscopy can also be used for purity assessment, often in correlation with HPLC results, by identifying impurities and degradation products ijrar.org. While the general application of these techniques for purity assessment is well-established, specific analytical chromatography parameters (e.g., exact column type, mobile phase composition, flow rates, and detection wavelengths) tailored for this compound were not detailed in the provided search results.
Table 3: Analytical Chromatography for Purity Assessment
| Technique | Purpose | Common Detection Methods | Reference |
| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity and contamination | DAD, UV-Vis | researchgate.netknauer.net |
| UV-Vis Spectroscopy | Identify impurities, degradants, and contaminants | Absorbance measurement | ijrar.org |
Structural Elucidation of Scodopin
Spectroscopic Techniques for Structure Determination
Spectroscopic techniques provide invaluable insights into the atomic composition, bonding, and spatial arrangement of atoms within a molecule. For Scodopin, these methods were crucial in piecing together its sesquiterpene framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in organic structure elucidation, offering detailed information about the carbon-hydrogen framework and connectivity. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would have been indispensable wwpdb.orgresearchgate.net.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For a sesquiterpene like this compound, characteristic signals would include methyl groups (δ 0.8-1.5 ppm), methylene (B1212753) protons (δ 1.0-2.5 ppm), methine protons (δ 1.5-3.0 ppm), and olefinic protons (δ 4.5-6.5 ppm) if unsaturation is present. The integration of signals would reveal the relative number of protons in each environment, while coupling patterns (multiplicity) would indicate adjacent protons.
¹³C NMR Spectroscopy: This provides the number of different carbon atoms and their hybridization states. Chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, distinguishing between saturated carbons (δ 10-50 ppm), olefinic carbons (δ 100-150 ppm), and carbons adjacent to heteroatoms or carbonyl groups (δ > 150 ppm).
2D NMR Spectroscopy:
Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other, revealing direct proton-proton connectivities within a spin system wwpdb.org. This is vital for establishing contiguous proton networks.
Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbon atoms directly bonded to them. This allows for the assignment of protonated carbons (CH, CH₂, CH₃) and helps in distinguishing overlapping signals in the ¹H NMR spectrum wwpdb.org.
Illustrative ¹H NMR Data for a Sesquiterpene-like Compound
| δ (ppm) | Multiplicity | Integration | Assignment (Illustrative) |
| 0.85 | s | 3H | CH₃ (tertiary) |
| 0.92 | d | 3H | CH₃ (isopropyl) |
| 1.05 | d | 3H | CH₃ (isopropyl) |
| 1.20-1.80 | m | 6H | Ring CH₂, CH |
| 2.10 | m | 1H | Allylic CH |
| 5.25 | t | 1H | Olefinic CH |
Illustrative ¹³C NMR Data for a Sesquiterpene-like Compound
| δ (ppm) | Type (from DEPT) | Assignment (Illustrative) |
| 15.2 | CH₃ | Methyl |
| 20.1 | CH₃ | Methyl |
| 22.5 | CH₃ | Methyl |
| 28.9 | CH₂ | Methylene |
| 35.6 | CH | Methine |
| 42.3 | C | Quaternary |
| 48.7 | CH | Methine |
| 125.0 | CH | Olefinic CH |
| 138.5 | C | Olefinic quaternary |
Note: The data presented in these tables are purely illustrative, demonstrating the typical types of information obtained from NMR spectroscopy for a sesquiterpene. Actual data for this compound would be specific to its unique structure.
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns github.iocuni.cz.
High-Resolution Mass Spectrometry (HRMS): This technique is essential for determining the exact molecular weight of this compound, which allows for the calculation of its precise elemental formula. For a sesquiterpene, the molecular formula is typically C₁₅HₓOᵧ. HRMS data would confirm the number of carbons, hydrogens, and any other heteroatoms present.
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion and analyzing the resulting daughter ions, MS/MS provides structural information. The fragmentation pathways can reveal characteristic substructures and the arrangement of functional groups within the molecule researchgate.netnih.gov. For sesquiterpenes, common fragmentation patterns might involve the loss of methyl groups, water, or characteristic cleavage of cyclic systems.
Illustrative HRMS Data for this compound
| Ion (m/z) | Relative Intensity (%) | Proposed Formula (Illustrative) | Calculated Mass | Error (ppm) |
| [M+H]⁺ | 100 | C₁₅H₂₃O₂ | 235.1698 | < 5 |
Note: The data presented in this table is purely illustrative. The actual molecular formula and exact mass for this compound would be determined experimentally.
These techniques offer complementary information about the functional groups and electronic transitions within this compound.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups by detecting the absorption of infrared radiation at characteristic wavenumbers, corresponding to molecular vibrations researchgate.net. For this compound, IR analysis would indicate:
Presence of hydroxyl groups (O-H stretch, broad band around 3300-3600 cm⁻¹).
Presence of carbonyl groups (C=O stretch, strong band around 1700-1750 cm⁻¹ for ketones/aldehydes or 1700-1725 cm⁻¹ for carboxylic acids).
Presence of C=C double bonds (C=C stretch, weak to medium band around 1600-1680 cm⁻¹).
C-H stretches (around 2800-3000 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy detects the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, primarily due to electronic transitions in conjugated systems analytik-jena.comspectroscopyeurope.commdpi.comlibretexts.org. For this compound, UV-Vis data would help determine the presence and extent of conjugation (e.g., conjugated double bonds, aromatic rings). A simple sesquiterpene without extensive conjugation might show only end absorption below 200 nm, while the presence of conjugated double bonds or carbonyls would lead to characteristic absorption maxima (λmax) at higher wavelengths.
Illustrative IR Data for a Sesquiterpene-like Compound
| Wavenumber (cm⁻¹) | Functional Group (Illustrative) |
| 3350 | O-H stretch (alcohol) |
| 2950 | C-H stretch (aliphatic) |
| 1710 | C=O stretch (ketone) |
| 1640 | C=C stretch (alkene) |
| 1450 | C-H bend (CH₃/CH₂) |
| 1050 | C-O stretch (alcohol) |
Note: The data presented in this table is purely illustrative.
Stereochemical Assignment Approaches for this compound
Determining the relative and absolute stereochemistry of this compound is crucial for a complete structural assignment, especially given the chiral centers often present in sesquiterpenes.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique provides information about protons that are spatially close to each other, regardless of their bonding connectivity. By observing NOE correlations, the relative orientation of groups in space can be deduced, which is critical for assigning the relative stereochemistry of chiral centers within the molecule. For example, NOE cross-peaks between protons on different rings or across a double bond can establish their cis or trans relationship.
Circular Dichroism (CD) Spectroscopy: If this compound contains chromophores in a chiral environment, CD spectroscopy can be used to determine its absolute configuration. By measuring the differential absorption of left and right circularly polarized light, a CD spectrum can be obtained, which is highly sensitive to the three-dimensional structure and chirality. Comparison with known compounds or theoretical calculations can then lead to absolute stereochemical assignments.
Chemical Derivatization and Chiral Chromatography: In some cases, chemical derivatization to form a diastereomeric derivative, followed by separation using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can help determine the enantiomeric purity and absolute configuration by comparison with authentic standards.
The combination of these powerful spectroscopic techniques allows for the comprehensive elucidation of complex natural product structures like this compound, providing a foundation for understanding their biological activities and potential applications.
Biological Activities of Scodopin: in Vitro Investigations
Antimicrobial Efficacy Assessments of Scodopin
Initial investigations into the antimicrobial properties of this compound have demonstrated its activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity Against Gram-Positive Microorganisms (e.g., Bacillus cereus)
In vitro testing of this compound has confirmed its inhibitory effect against the Gram-positive bacterium Bacillus cereus. upm.edu.myencyclopedia.pubmdpi.comresearchgate.net Using a 6 mm paper disc impregnated with a 100 mg/mL solution of the compound, the observed inhibition zone diameter was 12 mm. researchgate.net
Antibacterial Activity Against Gram-Negative Microorganisms (e.g., Pseudomonas aeruginosa)
The antibacterial spectrum of this compound extends to Gram-negative microorganisms, specifically Pseudomonas aeruginosa. upm.edu.myencyclopedia.pubmdpi.comresearchgate.net In a similar disc diffusion assay, the inhibition zone diameter recorded for this compound against P. aeruginosa was 11 mm. researchgate.net
Cytotoxic Activity of this compound in Cell Culture Models
Beyond its antimicrobial properties, this compound has been evaluated for its potential as a cytotoxic agent against cancerous cell lines.
Evaluation of Cytotoxicity Against T-Lymphoblastic Leukemia Cell Lines (e.g., CEM-SS cells)
Studies have shown that this compound exhibits cytotoxic activity against T-lymphoblastic leukemia CEM-SS cells. upm.edu.myencyclopedia.pubmdpi.comresearchgate.net The inhibitory concentration 50% (IC50) for this compound in this cell line was reported to be in the range of 0.3–1 µg/mL. researchgate.net An earlier doctoral thesis identified a new sesquiterpene, referred to as "scopotin," from the chloroform (B151607) extract of Scorodocarpus borneensis seeds, which demonstrated a strong cytotoxic effect against the CEM-SS leukemia cell line; it is believed that "scopotin" is likely a typographical error for this compound. upm.edu.my
Comparative Analysis of this compound's In Vitro Bioactivity with Related Compounds from Scorodocarpus borneensis
Scorodocarpus borneensis is a source of various bioactive compounds, and a comparison of their in vitro activities provides context for the potential of this compound.
One of the major constituents of the seeds is the organosulfur compound bis-(methylthiomethyl)disulfide, which has shown strong cytotoxic activity against the CEM-SS leukemia cell line. upm.edu.my Another compound, 13-docosenoyl serotonine, exhibited moderate cytotoxic activity against the same cell line. upm.edu.my In terms of antimicrobial activity, bis-(methylthiomethyl)disulfide has been found to inhibit the growth of Bacillus cereus and Pseudomonas aeruginosa. encyclopedia.pubmdpi.com
While direct comparative studies with standardized parameters are not extensively available, the existing data allows for a preliminary assessment of the relative bioactivities of these compounds.
Interactive Data Table: In Vitro Bioactivity of this compound and Related Compounds
| Compound | Test Organism/Cell Line | Activity Type | Measurement | Value |
| This compound | Bacillus cereus | Antibacterial | Inhibition Zone Diameter | 12 mm |
| This compound | Pseudomonas aeruginosa | Antibacterial | Inhibition Zone Diameter | 11 mm |
| This compound | CEM-SS cells | Cytotoxicity | IC50 | 0.3–1 µg/mL |
| bis-(methylthiomethyl)disulfide | Bacillus cereus | Antibacterial | - | Active |
| bis-(methylthiomethyl)disulfide | Pseudomonas aeruginosa | Antibacterial | - | Active |
| bis-(methylthiomethyl)disulfide | CEM-SS cells | Cytotoxicity | - | Strong Activity |
| 13-docosenoyl serotonine | CEM-SS cells | Cytotoxicity | - | Moderate Activity |
Synthetic Approaches Towards Scodopin and Analogues
Reported Total Synthesis Strategies for Scodopin
As of the current review, no detailed total synthesis strategies specifically for this compound have been reported in the provided search results. Natural product synthesis often involves complex multi-step procedures designed to construct the intricate molecular architecture of the target compound. In the context of sesquiterpenes, total synthesis typically entails the formation of characteristic carbon skeletons and the precise installation of stereochemical features. However, for this compound, such synthetic endeavors are not readily documented.
Given the absence of reported total synthesis strategies for this compound, information on specific key synthetic intermediates and their associated reaction pathways is not available. In general, the total synthesis of complex natural products involves a series of carefully designed reactions, often employing advanced organic chemistry methodologies to build the molecular framework step-by-step metabolomicsworkbench.orgresearchgate.netuum.edu.mychemistryviews.orgrsc.org. These pathways typically involve the formation of carbon-carbon bonds, functional group interconversions, and the establishment of stereocenters nih.govresearchgate.netresearchgate.netresearchgate.net.
Similarly, due to the lack of reported total synthesis for this compound, specific stereoselective synthesis methodologies applied to its construction are not detailed in the available literature. Stereoselective synthesis is crucial for natural products, as their biological activity is often dependent on their precise three-dimensional arrangement upm.edu.myresearchgate.netwikipedia.orgwikipedia.org. Techniques such as asymmetric catalysis, chiral auxiliaries, and kinetic resolution are commonly employed to control stereochemistry during synthesis upm.edu.myresearchgate.net. However, these methods have not been described in the context of this compound's synthesis.
Semisynthesis of this compound from Precursor Compounds
The concept of semisynthesis involves chemically modifying naturally occurring precursor compounds to obtain the desired target molecule. This approach can be more efficient than total synthesis if suitable natural precursors are readily available. While this compound is isolated from Scorodocarpus borneensis, information on its semisynthesis from other natural or synthetic precursors is not reported in the current search results nih.govchem960.comupm.edu.mynih.govresearchgate.net. Semisynthesis is a common strategy for obtaining complex molecules or their derivatives, particularly in the pharmaceutical industry nih.gov.
Development of this compound Analogues for Structure-Activity Relationship Studies
The development of analogues is a fundamental aspect of medicinal chemistry, allowing researchers to explore the relationship between a compound's chemical structure and its biological activity (SAR studies) ymdb.canih.govnih.govxuhuilab.comnih.govresearchgate.net. By systematically modifying different parts of a lead compound, scientists can identify key functional groups or structural motifs responsible for its desired properties. Despite this compound's isolation from a plant known for traditional medicinal uses, no specific studies on the development of its analogues for SAR investigations were found in the provided information.
Mechanistic Investigations of Scodopin S Biological Effects
Exploration of Molecular Targets and Pathways
While the precise molecular targets and pathways through which Scodopin exerts its biological activities are not yet fully understood, its observed effects allow for the inference of potential broad categories of interaction. This compound has been shown to inhibit the growth of bacteria, specifically Bacillus cereus and Pseudomonas aeruginosa upm.edu.mymdpi.comevitachem.com. This antimicrobial activity suggests that this compound may interfere with essential bacterial processes, such as cell wall synthesis, DNA replication, protein synthesis, or critical metabolic pathways necessary for bacterial survival and proliferation. Further investigation is required to pinpoint the exact bacterial components or enzymatic systems that this compound targets.
In addition to its antimicrobial effects, this compound has demonstrated cytotoxicity against T-Lymphoblastic leukemia CEM-SS cells upm.edu.mymdpi.comevitachem.com. This cytotoxic action implies that this compound interacts with cellular components or pathways critical for the viability and proliferation of these cancerous cells. Such interactions could potentially involve mechanisms like induction of apoptosis, disruption of cell cycle progression, or interference with key signaling pathways that regulate cell growth and survival. However, these are speculative inferences drawn from the observed outcomes, and direct evidence of specific molecular targets within these pathways is currently lacking in the available literature. For other compounds isolated from Scorodocarpus borneensis, such as certain organosulfur compounds, it has been hypothesized that their antimicrobial and cytotoxic modes of action could involve, at least in part, the disruption of DNA and cellular membranes upm.edu.myevitachem.com. While this compound is a sesquiterpene, the general lack of detailed mechanistic data for compounds from this plant suggests that extensive studies are still needed to define this compound's specific molecular interactions.
Cellular and Subcellular Interaction Studies
Current research on this compound's cellular and subcellular interactions primarily focuses on its observed cytotoxic effect on T-Lymphoblastic leukemia CEM-SS cells upm.edu.mymdpi.comevitachem.com. This finding confirms that this compound can directly interact with and exert a detrimental effect on these specific human cancer cells. However, the precise nature of these interactions at the subcellular level remains to be fully characterized. For instance, it is not yet clear whether this compound primarily targets the cell membrane, leading to membrane integrity loss, or if it internalizes to interact with intracellular organelles, proteins, or nucleic acids. As noted for other bioactive compounds from Scorodocarpus borneensis, general hypotheses suggest that their modes of action might involve the disruption of cellular membranes or DNA upm.edu.myevitachem.com. Detailed studies employing advanced cellular imaging techniques, proteomics, and transcriptomics would be necessary to delineate the specific subcellular localization of this compound and its direct binding partners or affected cellular structures.
Elucidation of Specific Biochemical Mechanisms Underlying Observed Bioactivities
The specific biochemical mechanisms underpinning this compound's observed antimicrobial and cytotoxic activities are largely unelucidated upm.edu.myevitachem.com. While the compound's ability to inhibit bacterial growth and induce cytotoxicity in leukemia cells is established, the exact cascade of biochemical events triggered by this compound that leads to these effects has not been fully defined. Identifying the specific enzymes, receptors, ion channels, or signaling proteins that this compound directly modulates is a critical area for future research. Comprehensive biochemical investigations, including enzyme kinetics, receptor binding assays, and pathway analysis, are essential to provide a detailed understanding of how this compound exerts its biological effects at a molecular level.
Table 1: Summary of this compound's Reported Bioactivities
| Bioactivity Category | Specific Effect | Affected Organism/Cell Line | Source |
| Antimicrobial | Inhibition of growth | Bacillus cereus | upm.edu.myevitachem.com |
| Antimicrobial | Inhibition of growth | Pseudomonas aeruginosa | upm.edu.myevitachem.com |
| Cytotoxic | Cytotoxicity | T-Lymphoblastic leukemia CEM-SS cells | upm.edu.myevitachem.com |
Future Directions and Research Perspectives for Scodopin
Advanced Mechanistic Studies on Scodopin's Cytotoxicity
While this compound has shown cytotoxic activity against T-Lymphoblastic leukemia CEM-SS cells, the precise molecular mechanisms underlying this effect are yet to be fully elucidated. Future studies should focus on comprehensive mechanistic investigations to identify the specific cellular targets and pathways modulated by this compound.
Key Research Areas:
Cell Cycle Analysis: Determine if this compound induces cell cycle arrest at specific phases (e.g., G0/G1, S, G2/M) in sensitive cancer cell lines. This can be investigated using flow cytometry.
Apoptosis and Necrosis Pathways: Investigate the induction of programmed cell death (apoptosis) or other forms of cell death (e.g., necrosis, autophagy). This involves assessing caspase activation, PARP cleavage, mitochondrial membrane potential changes, and DNA fragmentation. For instance, other compounds from Scorodocarpus borneensis have shown cytotoxic effects through apoptosis via the intrinsic pathway, involving cleavage of caspase-9, caspase-3, and PARP, and mitochondrial membrane depolarization. Similar studies are warranted for this compound.
Target Identification: Employ proteomic and transcriptomic approaches (e.g., quantitative proteomics, RNA sequencing) to identify proteins and genes whose expression or activity is altered upon this compound treatment. This could reveal direct protein targets or affected signaling networks.
DNA Damage Assessment: Evaluate if this compound induces DNA damage, similar to how the hexane (B92381) partition from S. borneensis crude extract initiates DNA damage (H2AX activity). Techniques like comet assays or γH2AX immunofluorescence can be utilized.
Reactive Oxygen Species (ROS) Generation: Determine if this compound's cytotoxicity is mediated by the generation of reactive oxygen species, which can lead to oxidative stress and cellular damage.
Table 1: Proposed Mechanistic Study Parameters for this compound Cytotoxicity
| Parameter | Measurement Technique | Expected Outcome (if active) |
| Cell Viability | MTT, MTS, Resazurin assays | Dose-dependent decrease in cell viability |
| Cell Cycle Progression | Flow cytometry (PI staining) | Arrest at specific cell cycle phase |
| Apoptosis Induction | Annexin V/PI staining, Caspase assays, Western blot (PARP, caspases) | Increased apoptotic cell population, caspase activation, PARP cleavage |
| Mitochondrial Membrane Potential | JC-1 staining, Flow cytometry | Loss of mitochondrial membrane potential |
| DNA Damage | Comet assay, γH2AX immunofluorescence | Increased DNA strand breaks, γH2AX foci formation |
| Protein Expression Changes | Quantitative Proteomics (e.g., LC-MS/MS) | Altered expression of key regulatory proteins |
| Gene Expression Changes | RNA Sequencing | Differential expression of genes involved in cell death/survival |
Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Understanding the relationship between this compound's chemical structure and its biological activity (SAR) and physicochemical properties (SPR) is fundamental for optimizing its therapeutic potential. This involves the synthesis of various this compound derivatives and analogs.
Key Research Areas:
Analog Synthesis: Design and synthesize a library of this compound analogs with targeted modifications to its sesquiterpene scaffold. This could involve altering functional groups, introducing steric hindrance, or modifying its lipophilicity.
Pharmacophore Identification: Through systematic SAR studies, identify the minimal structural features (pharmacophore) essential for this compound's cytotoxic and antimicrobial activities.
Activity Profiling: Evaluate the synthesized analogs for their cytotoxic activity against various cancer cell lines (beyond CEM-SS) and their antimicrobial activity against a broader spectrum of pathogens.
Physicochemical Property Assessment: Measure key physicochemical properties of this compound and its analogs, including solubility, lipophilicity (log P), chemical stability, and pKa values.
In Silico Modeling: Utilize computational chemistry tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the binding modes of this compound to potential targets and to guide the design of more potent and selective derivatives.
Table 2: Proposed SAR/SPR Analysis Data Points
| Property/Activity | Measurement Method | Significance for Drug Development |
| Chemical Structure | NMR, MS, X-ray Crystallography | Basis for SAR/SPR, understanding molecular interactions |
| Cytotoxicity (IC50 values) | Cell viability assays (e.g., MTT) | Efficacy against cancer cells, potency comparison |
| Antimicrobial Activity (MIC) | Broth microdilution, agar (B569324) diffusion | Efficacy against bacteria/fungi, potency comparison |
| Solubility | Turbidimetric, UV-Vis spectroscopy | Formulation development, bioavailability |
| Log P (Lipophilicity) | Shake-flask method, HPLC | Membrane permeability, distribution in biological systems |
| Chemical Stability | HPLC-UV/MS (stress conditions) | Storage conditions, in vivo half-life prediction |
Biosynthetic Pathway Elucidation of this compound in Scorodocarpus borneensis
Understanding how Scorodocarpus borneensis produces this compound is vital for sustainable production, potential metabolic engineering, and the discovery of novel enzymes and intermediates. While some information exists on the biosynthesis of organosulfur compounds in S. borneensis, the specific pathway for this compound, a sesquiterpene, remains largely uncharacterized.
Key Research Areas:
Precursor Feeding Studies: Administer isotopically labeled precursors (e.g., mevalonate (B85504) or deoxyxylulose phosphate, common precursors for sesquiterpenes) to Scorodocarpus borneensis plants or cell cultures and track their incorporation into this compound using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Enzyme Identification and Characterization: Identify and characterize the enzymes involved in each step of the biosynthetic pathway. This can involve genomic and transcriptomic analyses of S. borneensis to identify candidate genes encoding terpene synthases and other modifying enzymes. Subsequent cloning, expression, and biochemical characterization of these enzymes would confirm their roles.
Metabolite Profiling of Biosynthetic Intermediates: Employ advanced metabolomics techniques (e.g., LC-MS/MS, GC-MS) to identify and quantify intermediate compounds in the biosynthetic pathway from different plant tissues or developmental stages.
Gene Silencing/Overexpression: Utilize genetic manipulation techniques (if feasible for S. borneensis) to silence or overexpress candidate genes to observe the impact on this compound production, thereby confirming gene function in the pathway.
Development of High-Throughput Screening Assays for this compound and Derivatives
To accelerate the discovery and optimization of this compound and its derivatives, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid and automated testing of large numbers of compounds against specific biological targets or cellular phenotypes.
Key Research Areas:
Miniaturization and Automation: Adapt existing cytotoxicity and antimicrobial assays to a miniaturized format (e.g., 96-, 384-, or 1536-well plates) suitable for robotic liquid handling and automated plate readers.
Assay Development for Specific Targets: If specific molecular targets for this compound's cytotoxicity are identified (as per Section 7.1), develop target-based HTS assays (e.g., enzyme inhibition assays, receptor binding assays, cell-free assays) to screen for compounds that modulate these targets.
Cell-Based Phenotypic Screens: Develop cell-based HTS assays that measure specific cellular responses indicative of this compound's activity, such as inhibition of cancer cell proliferation, induction of apoptosis markers, or inhibition of bacterial growth in a high-throughput format.
Hit Identification and Validation: Implement robust data analysis and quality control metrics (e.g., Z-factor) to identify "hits" (compounds showing desired activity) from large compound libraries. Subsequent validation of these hits in secondary assays is crucial.
Derivative Screening: Utilize the developed HTS platforms to screen libraries of synthesized this compound derivatives and natural product extracts from Scorodocarpus borneensis for enhanced activity or novel properties.
Analytical Method Development for Quantification and Metabolite Profiling of this compound
Accurate and sensitive analytical methods are critical for quantifying this compound in various matrices (e.g., plant extracts, biological samples, cell culture media) and for profiling its metabolites in vivo or in vitro. This will support pharmacokinetic studies, toxicology, and understanding its fate in biological systems.
Key Research Areas:
Quantitative Analytical Method Development: Develop and validate highly sensitive and selective methods for the quantification of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity (picogram to femtogram levels) and specificity. Gas chromatography-mass spectrometry (GC-MS) could also be explored, especially if this compound is volatile or can be derivatized.
Sample Preparation Optimization: Develop efficient and reproducible sample preparation protocols for different matrices to minimize matrix effects and ensure accurate quantification. Techniques like solid-phase extraction (SPE) can be employed to isolate target metabolites and reduce interference.
Metabolite Profiling: Utilize untargeted metabolomics approaches to identify and characterize this compound's metabolites in biological systems. This involves comprehensive analysis of biological samples using high-resolution mass spectrometry (e.g., LC-HRMS/MS) coupled with advanced bioinformatics tools for metabolite identification and pathway mapping.
Pharmacokinetic Studies: Apply the developed analytical methods to conduct pharmacokinetic studies in appropriate animal models to determine this compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Biomarker Discovery: Through metabolite profiling, identify potential biomarkers of this compound's exposure or activity in biological systems.
Table 3: Proposed Analytical Methods for this compound Quantification and Metabolite Profiling
| Analytical Focus | Primary Technique(s) | Key Parameters/Considerations |
| Quantification of this compound | LC-MS/MS, GC-MS | Sensitivity, linearity, accuracy, precision, matrix effects, internal standards |
| Metabolite Identification | LC-HRMS/MS, NMR | High resolution, fragmentation patterns, database matching (e.g., METLIN, HMDB) |
| Sample Preparation | SPE, LLE, Protein Precipitation | Matrix complexity, analyte recovery, interference removal |
| Pharmacokinetic Studies | LC-MS/MS | ADME parameters (Cmax, Tmax, AUC, half-life) |
| Biomarker Discovery | Untargeted Metabolomics | Statistical analysis of metabolic changes, pathway enrichment |
Conclusion
Summary of Current Academic Understanding of Scodopin
This compound is a new sesquiterpene first isolated from the fruits of Scorodocarpus borneensis researchgate.netresearchgate.net. Its structural elucidation was primarily achieved through the interpretation of spectral data, including tandem mass spectrometry researchgate.netresearchgate.net. Academic research has identified this compound as one of several compounds, including tryptamine-type alkaloids (scorodocarpines A-C) and cadalene-beta-carboxylic acid, present in the fruits of S. borneensis researchgate.netresearchgate.net.
Preliminary research findings indicate that this compound exhibits notable biological activities. It has been reported to inhibit the growth of certain bacteria, specifically Bacillus cereus and Pseudomonas aeruginosa encyclopedia.pubmdpi.com. Furthermore, this compound has demonstrated cytotoxic effects against T-Lymphoblastic leukemia CEM-SS cells encyclopedia.pubmdpi.com. These findings suggest a potential role for this compound in antimicrobial and anticancer research.
Table 1: Summary of Reported Biological Activities of this compound
| Activity Type | Specific Effect | Reference |
| Antimicrobial | Inhibited growth of Bacillus cereus | encyclopedia.pubmdpi.com |
| Antimicrobial | Inhibited growth of Pseudomonas aeruginosa | encyclopedia.pubmdpi.com |
| Cytotoxicity | Cytotoxic for T-Lymphoblastic leukemia CEM-SS cells | encyclopedia.pubmdpi.com |
Identification of Key Knowledge Gaps in this compound Research
Despite the initial characterization and promising biological activity, several key knowledge gaps persist in the academic understanding of this compound. A significant gap lies in the comprehensive elucidation of its mechanisms of action for both its antimicrobial and cytotoxic effects. Current literature primarily reports the observed activities without detailing the molecular pathways or targets involved.
Furthermore, there is a recognized need for more extensive pharmacological studies, particularly in vivo investigations, to validate the efficacy and understand the systemic effects of this compound mdpi.com. The current research primarily focuses on in vitro observations. Comprehensive acute and chronic toxicity profiles for this compound are also largely unestablished, which is crucial for any potential therapeutic development mdpi.com. The absence of a readily available PubChem CID in standard public databases for this compound also indicates a gap in its formal public indexing and detailed chemical information dissemination.
Future Outlook for Academic Research on this compound
The future outlook for academic research on this compound is promising, primarily driven by its observed biological activities. Future studies should prioritize the in-depth investigation of its precise mechanisms of action, which could involve target identification and pathway analysis. This would provide a foundational understanding necessary for rational drug design and development.
Further research should also focus on conducting rigorous in vivo studies to assess the bioavailability, pharmacokinetics, and therapeutic efficacy of this compound in living systems. Such studies are essential to translate in vitro findings into potential clinical applications. Additionally, comprehensive toxicological assessments are imperative to determine safe exposure levels and potential adverse effects. Exploration into synthetic routes for this compound could also facilitate larger-scale production for further research and potential commercial applications, as its current isolation is from a natural source.
Q & A
How can researchers formulate a focused research question to investigate Scodopin's mechanism of action in biological systems?
To formulate a focused question, apply the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to define scope. For example: "In mammalian cell lines (P), how does this compound (I) compared to placebo (C) modulate apoptosis pathways (O) over 48-hour exposure (T)?" Systematically review prior studies to identify gaps in mechanistic understanding, ensuring alignment with testable hypotheses .
Q. What experimental design principles should guide initial studies on this compound's biochemical stability under varying physiological conditions?
Use a factorial design to isolate variables (e.g., pH, temperature, enzymatic activity). Include controls for degradation products and validate analytical methods (e.g., HPLC-MS) with calibration curves. Document protocols rigorously to enable replication, adhering to guidelines for materials, equipment, and statistical thresholds (e.g., p < 0.05) .
Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex biological matrices?
Prioritize techniques with high specificity and sensitivity , such as LC-MS/MS or ELISA, validated against certified reference standards. Include recovery assays to assess matrix interference and establish limits of detection/quantification (LOD/LOQ). Cross-validate results with orthogonal methods to minimize bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's dose-response efficacy across independent studies?
Conduct a meta-analysis to harmonize datasets, adjusting for variables like species, dosing regimens, and endpoint measurements. Apply mixed-effects models to account for between-study heterogeneity. Evaluate methodological biases (e.g., lack of blinding, small sample sizes) and validate findings through dose-ranging studies with pre-registered protocols .
Q. What methodologies optimize synthetic protocols for this compound derivatives to ensure reproducibility in structure-activity relationship (SAR) studies?
Use Design of Experiments (DoE) to optimize reaction conditions (e.g., solvent, catalyst, temperature). Characterize derivatives via NMR, X-ray crystallography, and elemental analysis. Publish full synthetic workflows, including purification steps and yield calculations, in alignment with journal guidelines for experimental reproducibility .
Q. How can interdisciplinary approaches integrate computational modeling with experimental data to predict this compound's interactions with novel protein targets?
Combine molecular docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or ITC binding assays. Validate predictions using mutagenesis studies and kinetic analyses. Cross-reference computational parameters (e.g., force fields, solvation models) with empirical data to refine predictive algorithms .
Q. What longitudinal study designs are recommended to assess this compound's chronic toxicity while controlling for confounding variables?
Implement prospective cohort studies with staggered dosing arms and matched control groups. Use mixed longitudinal models to analyze time-dependent effects, adjusting for covariates like age, sex, and comorbidities. Incorporate biomarker panels (e.g., liver enzymes, inflammatory cytokines) and histopathological endpoints .
Methodological Guidelines
- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in observational studies, emphasizing temporality and biological plausibility .
- Literature Reviews : Structure systematic reviews using PRISMA guidelines , with search strategies tailored to databases (PubMed, Scopus) and Boolean operators to capture this compound-related terms (e.g., "this compound pharmacokinetics" AND "in vivo") .
- Reporting Standards : Adhere to ARRIVE guidelines for preclinical studies, detailing randomization, blinding, and statistical power calculations in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
